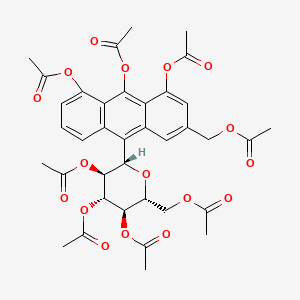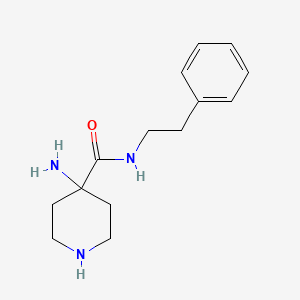
3,6-dichloro-N-tritylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-N-tritylpyridazin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a trityl group attached to the nitrogen atom at the 4 position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine or its derivatives.
Chlorination: The pyridazine ring is subjected to chlorination to introduce chlorine atoms at the 3 and 6 positions. This step often involves the use of chlorine gas or a suitable chlorinating agent.
Tritylation: The resulting dichloropyridazine is then reacted with trityl chloride in the presence of a base to introduce the trityl group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the chlorine atoms to other functional groups.
Reduction: Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms, resulting in the formation of different derivatives.
Substitution: Substitution reactions at the chlorine positions or the trityl group can lead to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Chlorine atoms can be converted to hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Hydrogenation of chlorine atoms can yield hydrogenated derivatives.
Substitution Products: Substitution at the chlorine or trityl positions can lead to a wide range of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.
Comparación Con Compuestos Similares
3,6-Dichloropyridazine
N-Tritylpyridazine
3,6-Dichloro-N-methylpyridazine
Propiedades
Fórmula molecular |
C23H17Cl2N3 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3,6-dichloro-N-tritylpyridazin-4-amine |
InChI |
InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
Clave InChI |
OMTCFNOYEPUBIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)







![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)
